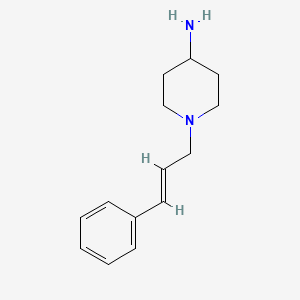

1-Cinnamylpiperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]piperidin-4-amine |

InChI |

InChI=1S/C14H20N2/c15-14-8-11-16(12-9-14)10-4-7-13-5-2-1-3-6-13/h1-7,14H,8-12,15H2/b7-4+ |

InChI Key |

WFNZTJWHNNELBY-QPJJXVBHSA-N |

Isomeric SMILES |

C1CN(CCC1N)C/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1CN(CCC1N)CC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 1 Cinnamylpiperidin 4 Amine and Its Structural Analogues

Strategic Approaches to 1,4-Disubstituted Piperidine (B6355638) Ring Systems in Complex Molecule Synthesis

The 1,4-disubstituted piperidine scaffold is a common motif in many biologically active molecules. usm.edu Its synthesis is a key area of research in organic chemistry, with several powerful methods being developed to construct this important heterocyclic system.

Palladium-Catalyzed and Copper-Catalyzed Amination Reactions

Palladium and copper-catalyzed amination reactions are powerful tools for the formation of C-N bonds, which are central to the synthesis of piperidine derivatives. These reactions typically involve the coupling of an amine with an aryl or vinyl halide or triflate.

Palladium-Catalyzed Amination:

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of N-arylpiperidines. These reactions offer a versatile and efficient route to a broad range of substituted piperidines. tandfonline.com More recent developments have focused on dearomative diamination reactions. For instance, a palladium-catalyzed dearomative syn-1,4-diamination of nonactivated arenes has been reported. nih.govacs.org This one-pot method utilizes a visible-light-mediated [4+2]-photocycloaddition of an arene with an arenophile, followed by a palladium-catalyzed ring-opening with an amine nucleophile. acs.org This strategy has been successfully applied to various amines, including piperidine, morpholine, and N-methylpiperazine, providing the products with exclusive syn-1,4-selectivity. acs.org

Copper-Catalyzed Amination:

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide a complementary approach to their palladium-catalyzed counterparts. These reactions are particularly useful for the N-arylation of piperidines. tandfonline.com For example, the coupling of piperidine with substituted aryl chlorides can be achieved using a copper catalyst in the presence of a suitable ligand, such as 2-aminopyridine (B139424) 1-oxide. tandfonline.com Copper catalysts have also been employed in cascade reactions to construct complex heterocyclic systems. For instance, a copper-catalyzed electrophilic C-H amination/migratory annulation cascade has been developed to access benzimidazolones and benzimidazoles. rsc.org This reaction demonstrates the power of copper catalysis in facilitating multiple bond-forming events in a single operation. rsc.org

| Catalyst System | Reactants | Product Type | Key Features |

| Pd₂(dba)₃ / (S,Sₚ)-tBu-Phosferrox | Naphthalene, MTAD, Amine | syn-1,4-Diaminated Cyclohexene | Dearomative, High Enantioselectivity |

| Cu(OAc)₂·H₂O | Naphthylamine, N-(Benzoyloxy)amine | Benzimidazolone/Benzimidazole | C-H Amination/Annulation Cascade |

| Copper Catalyst / 2-Aminopyridine 1-oxide | Piperidine, Aryl Chloride | N-Arylpiperidine | Ullmann-type Coupling |

Intramolecular Cyclization and Reductive Amination Strategies for Piperidine Formation

Intramolecular cyclization and reductive amination are two of the most powerful and versatile strategies for the synthesis of the piperidine ring. nih.gov These methods offer a high degree of control over the stereochemistry of the final product and are amenable to the synthesis of a wide variety of substituted piperidines.

Intramolecular Cyclization:

Intramolecular cyclization reactions involve the formation of the piperidine ring from a linear precursor containing both the nitrogen atom and a suitable electrophilic or nucleophilic partner. nih.gov A variety of methods have been developed to effect this transformation, including:

Radical Cyclization: Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to be an effective method for the synthesis of piperidines. nih.gov

Metal-Catalyzed Cyclization: Gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes provides a route to polysubstituted alkylidene piperidines. nih.gov

Reductive Hydroamination: A metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines has been developed for the stereoselective synthesis of piperidines. acs.org

Reductive Amination:

Reductive amination is a two-step process that involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction to the corresponding amine. researchgate.net This method is widely used for the synthesis of piperidines, both in its intermolecular and intramolecular variants.

Intermolecular Reductive Amination: A library of 4-aminopiperidines has been synthesized by the reductive amination of N-substituted 4-piperidone (B1582916) derivatives with appropriate amines using sodium triacetoxyborohydride. mdpi.com A convenient one-pot procedure for the reductive amination of piperidines with aldehydes has also been developed using the less toxic and less expensive borane-pyridine complex. tandfonline.com

Intramolecular Reductive Amination: The intramolecular version of reductive amination is a key step in the synthesis of polyhydroxypiperidine iminosugars from carbohydrates. researchgate.netumh.es The double reductive amination (DRA) of dicarbonyl compounds is a particularly powerful tool for the efficient construction of the piperidine skeleton. chim.it

| Method | Key Reagents/Catalysts | Starting Materials | Product |

| Intramolecular Radical Cyclization | Cobalt(II) catalyst | Linear amino-aldehydes | Substituted Piperidines |

| Intramolecular Reductive Amination | NaBH(OAc)₃ | N-substituted 4-piperidones, Amines | 4-Aminopiperidines |

| Double Reductive Amination (DRA) | H₂, Pd/C or NaBH₃CN | Dicarbonyl compounds, Amines | Polyhydroxypiperidines |

Multi-component Reaction Architectures for Cinnamylpiperidine Analogues

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all the starting materials. nih.govbeilstein-journals.org This approach offers significant advantages in terms of atom economy, step economy, and the generation of molecular diversity. nih.gov

Several classical MCRs, such as the Ugi, Biginelli, and Mannich reactions, have been adapted and enhanced, often with the use of microwave assistance, to accelerate the synthesis of a wide array of heterocyclic compounds. beilstein-journals.org For instance, the Ugi four-component reaction (Ugi-4CR), which typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, is a cornerstone of MCR chemistry and has been extensively used in the synthesis of peptide-like structures and diverse heterocyclic scaffolds. nih.gov

In the context of synthesizing cinnamylpiperidine analogues, MCRs can be envisioned to construct the piperidine ring or to introduce the cinnamyl moiety and other functionalities in a convergent manner. For example, a pseudo-five-component reaction catalyzed by ZrOCl₂ has been used to synthesize 1,2,3,6-tetrahydropyrimidine analogues from substituted amines, dialkyl acetylenedicarboxylates, and formaldehyde. nih.gov While not directly yielding piperidines, this illustrates the potential of MCRs to rapidly assemble complex heterocyclic cores.

Copper-catalyzed MCRs have also emerged as a powerful tool for the synthesis of various heterocycles. rsc.org These reactions can tolerate a wide range of functional groups and often proceed under mild conditions. For example, a copper-catalyzed three-component reaction of aromatic azides, propargyl bromide, and amines has been used to synthesize 1,4-disubstituted 1,2,3-triazoles. rsc.org The principles of these reactions could be adapted to design novel MCRs for the synthesis of cinnamylpiperidine analogues.

Precursor Synthesis and Functional Group Transformations in Cinnamylpiperidine Scaffold Construction

The construction of the 1-cinnamylpiperidin-4-amine scaffold relies on the efficient synthesis of its key precursors: the cinnamyl moiety and the piperidine core. Furthermore, chemoselective modifications are crucial for the derivatization of the final compound.

Preparation of Cinnamyl Moieties and Piperidine Precursors

Cinnamyl Moieties:

The cinnamyl group is typically introduced through the reaction of a cinnamyl halide or a related derivative with the piperidine nitrogen. Cinnamyl alcohol is a common precursor to these reagents.

From Cinnamyl Alcohol: Cinnamyl bromide can be prepared from cinnamyl alcohol using reagents such as phosphorus tribromide or by treating it with hydrogen bromide. orgsyn.org A general and stereospecific method involves the reaction of cinnamyl alcohol with triphenylphosphine (B44618) and bromine in acetonitrile (B52724). orgsyn.org

From Cinnamic Acid Derivatives: Cinnamyl alcohols can be synthesized by the reduction of cinnamic acid or its esters. researchgate.netcdnsciencepub.com For example, 3,4-methylenedioxy- and 3,4,5-trimethoxycinnamyl alcohols have been obtained by reducing the corresponding cinnamic acid derivatives. researchgate.net Lithium aluminum hydride (LiAlH₄) is a common reducing agent for this transformation. cdnsciencepub.com

Piperidine Precursors:

The key piperidine precursor for the synthesis of this compound is 4-aminopiperidine (B84694) or a protected derivative thereof.

From 4-Piperidone: A common route to 4-aminopiperidines involves the reductive amination of N-substituted 4-piperidones. mdpi.com

Stereocontrolled Synthesis: For more complex, chiral piperidine analogues, stereocontrolled synthetic routes are employed. For example, expedient and highly stereoselective routes to orthogonally protected chiral 2-substituted 4-aminopiperidines have been developed. rsc.org These methods often involve steps like diastereoselective nucleophilic substitution and epoxide ring-opening reactions. rsc.org

Chemoselective Modifications and Derivatizations of this compound

Chemoselective modifications are essential for creating a library of analogues based on the this compound scaffold. These reactions target a specific functional group in the presence of others without the need for protecting groups. nih.gov

The primary amine at the C-4 position and the tertiary amine at the N-1 position of the piperidine ring are the main sites for derivatization.

Acylation of the 4-Amino Group: The primary amino group can be selectively acylated to form amides. For example, a series of 4-aminopiperidine derivatives have been synthesized where the 4-amino group is acylated with various acyl chlorides. researchgate.net

Alkylation/Arylation of the 4-Amino Group: The primary amine can also be further alkylated or arylated to generate secondary or tertiary amines at the C-4 position.

Modification of the Cinnamyl Group: The double bond in the cinnamyl moiety offers a site for further functionalization, such as hydrogenation or dihydroxylation, although care must be taken to avoid reaction at other sites in the molecule.

N-Terminal Modification of Peptides: The principles of chemoselective modification are well-established in peptide and protein chemistry, where specific amino acid residues are targeted for modification. nih.govnih.govmdpi.com These strategies can provide inspiration for the selective modification of the this compound scaffold.

In Vitro Pharmacological Profiling and Biological Activity Assessment of 1 Cinnamylpiperidin 4 Amine Derivatives

Investigation of Ion Channel Modulatory Activities of Cinnamylpiperidine Analogues

The piperidine (B6355638) scaffold is a common feature in a variety of ion channel modulators. Research into 1,4-disubstituted piperidine derivatives has revealed significant activity, particularly on neuronal T-type calcium channels.

Modulation of Neuronal T-type Calcium Channels by 1,4-Disubstituted Piperidines

A number of studies have highlighted the potential of 1,4-disubstituted piperidines as potent and selective inhibitors of T-type calcium channels. nih.govafasci.commedchemexpress.comresearchgate.net These channels, particularly the Cav3.2 subtype, are implicated in various neurological and pain-related conditions.

One study reported the discovery of a series of 1,4-substituted piperidine amides as T-type calcium channel antagonists. nih.gov Optimization of a high-throughput screening lead resulted in a potent piperidine amide with good, albeit limited, selectivity over hERG and L-type channels. nih.gov Further structure-activity relationship (SAR) studies led to the development of a 3-axial fluoropiperidine derivative with a significantly improved selectivity profile. nih.gov

Another research group synthesized a series of ten 1,4-disubstituted and 1,4,4-trisubstituted piperidines and evaluated their activity against T-type calcium channels for the potential treatment of neuropathic pain. afasci.comresearchgate.net The design of these molecules was based on known piperidine inhibitors, with modifications in three distinct regions of the 1,4-disubstituted piperidine core. afasci.com Screening of these compounds against T-channels in rat dorsal root ganglion neurons and/or Cav3.2 channels in human embryonic kidney-293 cells identified two promising molecules with analgesic effects in a rat model of spared nerve injury. afasci.comresearchgate.net

The following table summarizes the T-type calcium channel inhibitory activity of selected 1,4-disubstituted piperidine analogues from a representative study.

| Compound | Structure | T-type (Cav3.2) IC₅₀ (µM) |

| Amide 6 | 0.05 | |

| Fluoro-piperidine 30 | 0.03 |

Data sourced from a study on potent and selective inhibitors of T-type calcium channels. nih.gov

Exploration of Other Voltage-Gated or Ligand-Gated Ion Channel Interactions

While the primary focus has been on T-type calcium channels, the selectivity of piperidine derivatives against other ion channels is a critical aspect of their pharmacological profile.

In the development of T-type calcium channel inhibitors, selectivity against the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major consideration to avoid cardiac side effects. researchgate.net The 1,4-substituted piperidine amide 6 showed limited selectivity over hERG and L-type calcium channels. nih.govmedchemexpress.com However, the more optimized 3-axial fluoropiperidine 30 demonstrated a significantly improved selectivity profile. nih.govmedchemexpress.com

Furthermore, piperidine carboxamides have been identified as potent, noncovalent agonists of the transient receptor potential ankyrin 1 (TRPA1) channel, an irritant sensor involved in pain and inflammation. pnas.org The cinnamaldehyde (B126680) moiety, structurally related to the cinnamyl group, is a known activator of TRPA1 channels. tandfonline.comnih.gov

Evaluation of Receptor Binding and Enzyme Inhibition Profiles

Derivatives of the piperidine scaffold have been investigated for their inhibitory activity against a range of enzymes, including kinases and other therapeutically relevant targets.

Assessment of Kinase Inhibitory Potency and Selectivity

The piperidine ring is a key structural element in many kinase inhibitors. mdpi.comencyclopedia.pub For instance, a series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). encyclopedia.pub

A patent application has described N-acylpiperidine ethers as inhibitors of tropomyosin-related kinase (Trk) receptors, which are targets for pain and cancer therapies. google.com While direct evidence for the kinase inhibitory activity of 1-cinnamylpiperidin-4-amine is lacking, the general applicability of the piperidine scaffold in designing kinase inhibitors suggests this as a potential area of activity.

Analysis of Interactions with Other Therapeutically Relevant Enzyme Targets

The piperidine and cinnamyl moieties are present in inhibitors of various other enzymes.

Monoamine Oxidase (MAO) Inhibition: Piperine (B192125), a natural product containing a piperidine ring, is a known inhibitor of both MAO-A and MAO-B. nih.gov A study on piperine derivatives revealed that the piperidine ring is crucial for its pharmacological activity. nih.gov Another study on coumarin (B35378) derivatives with piperidinyl substituents found that the position of the substituent on the piperidine ring influences MAO-B inhibition, with 1,3-substituted derivatives showing better activity. nih.gov

The following table presents the MAO inhibitory activity of piperine and a related derivative.

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

| Piperine | 20.9 | 7.0 |

| Compound 14 | >50 | 0.248 |

Data sourced from a review on piperidine-based MAO inhibitors. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition: A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have been reported as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension. ucanr.edu

Cholinesterase Inhibition: N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. uj.edu.pl

NEDD8 Activating Enzyme (NAE) Inhibition: A structure-based virtual screening identified 1-benzyl-N-(2,4-dichlorophenethyl) piperidin-4-amine as a selective inhibitor of NEDD8 activating enzyme (NAE), a target in cancer therapy. acs.org

Tyrosinase Inhibition: A recent study investigated benzoyl and cinnamoyl piperazine (B1678402)/piperidine amides as tyrosinase inhibitors, which are of interest for controlling melanogenesis. butantan.gov.br The study found that while cinnamoyl compounds were generally slightly less potent than their benzoyl counterparts, some derivatives showed increased potency. butantan.gov.br

Broad-Spectrum Bioactivity Screening of this compound Derivatives in Cellular and Biochemical Assays

While a broad-spectrum bioactivity screen for this compound itself is not available, the diverse pharmacological applications of its constituent scaffolds suggest a wide range of potential biological activities.

Piperidine-containing compounds are one of the most important synthetic blocks in drug discovery and are present in numerous classes of pharmaceuticals. mdpi.comnih.gov The piperazine ring, which is structurally related to piperidine, is found in many FDA-approved anticancer drugs. researchgate.net Cinnamylpiperazine derivatives have been explored for various activities, including anticonvulsant, antimicrobial, and anti-inflammatory effects. researchgate.net

Cinnamic acid and its derivatives have been extensively reviewed as anticancer agents. researchgate.net The broad pharmacological profile of both the piperidine and cinnamyl moieties suggests that their combination in the form of this compound derivatives could lead to compounds with a wide array of biological activities, warranting further investigation.

In Vitro Assays for Antimicrobial Efficacy

There is no available scientific literature detailing the evaluation of this compound or its derivatives for antimicrobial efficacy. Research on other piperidine derivatives has shown that the piperidine ring is a key pharmacophore in the development of new antimicrobial agents. Current time information in Bangalore, IN.nih.gov Similarly, compounds containing a cinnamoyl moiety, such as synthetic cinnamides and cinnamates, have been investigated for their activity against various pathogenic fungi and bacteria. mdpi.com For instance, studies on certain cinnamides have identified minimum inhibitory concentrations (MIC) against strains like S. aureus and have explored their mechanisms of action, which can involve interaction with microbial cell walls or membranes. mdpi.com However, without specific studies on this compound, it is not possible to report on its potential antimicrobial spectrum or potency.

In Vitro Anticancer Activity Investigations

The in vitro anticancer activity of this compound and its derivatives has not been specifically reported in the accessible scientific literature. The field of medicinal chemistry has seen the exploration of various heterocyclic scaffolds, including piperidine, for the development of novel anticancer agents. researchgate.netbiointerfaceresearch.com These investigations typically involve screening compounds against a panel of human cancer cell lines (such as MCF-7 for breast cancer or PC3 for prostate cancer) and determining their cytotoxic effects, often expressed as IC50 values. researchgate.net For example, studies on certain ferrocenyl-pyrimidine derivatives and naphthoquinone derivatives have identified compounds with significant dose-dependent cytotoxic effects. researchgate.net However, no such data exists for this compound.

Assessment of Anti-inflammatory and Other Pharmacodynamic Effects

There is a lack of specific research on the in vitro anti-inflammatory effects of this compound. The anti-inflammatory potential of related compound classes is an active area of research. For instance, derivatives of 1,4-dihydropyridine (B1200194) and compounds derived from cinnamic acid have been evaluated in vitro for their ability to modulate inflammatory pathways. Common in vitro models for anti-inflammatory activity include using lipopolysaccharide (LPS)-stimulated macrophage cell lines (like RAW 264.7) to measure the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β). Some cinnamate-derived compounds have demonstrated an ability to reduce the secretion of these pro-inflammatory cytokines, suggesting a potential immunomodulatory effect. Furthermore, other piperidine-based compounds have been profiled for their pharmacodynamic effects on various receptors, such as serotonin (B10506) receptors. Despite these related studies, no specific data is available to characterize the anti-inflammatory or other pharmacodynamic properties of this compound.

Due to the absence of direct research, no data tables on the biological activity of this compound can be generated.

Mechanistic Elucidation of Biological Actions and Molecular Target Identification for Cinnamylpiperidine Scaffolds

Molecular Interactions with Identified Pharmacological Receptors and Enzymes

No studies have been identified that detail the binding affinities or inhibitory constants of 1-Cinnamylpiperidin-4-amine with any specific pharmacological receptors or enzymes.

Intracellular Signaling Pathway Perturbations Induced by this compound Analogues

There is no available research describing the effects of this compound or its close analogues on intracellular signaling cascades such as the PI3K/Akt or MAPK pathways.

Cellular Assays for Mechanism-of-Action Studies (e.g., Apoptosis Induction, Cell Cycle Modulation)

Specific data from cellular assays, such as flow cytometry analysis for apoptosis or cell cycle arrest, for cells treated with this compound are not present in the reviewed literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Cinnamylpiperidin 4 Amine Derivatives

Systematic Structural Modifications and Their Impact on Biological Potency and Selectivity

The biological activity of 1-Cinnamylpiperidin-4-amine derivatives can be finely tuned by making strategic structural changes to its three main components: the piperidine (B6355638) ring, the cinnamyl moiety, and the 4-amino group.

Exploration of Substitutions on the Piperidine Ring

The piperidine ring serves as a central scaffold, and its substitution pattern can significantly influence ligand-receptor interactions and physicochemical properties. While direct studies on this compound are limited, research on analogous 4-aminopiperidine (B84694) structures provides valuable insights. For instance, in a series of 4-aminopiperidine derivatives developed as inhibitors of Hepatitis C virus (HCV) assembly, modifications to the piperidine ring were explored to optimize antiviral activity and metabolic stability nih.gov.

Introduction of small alkyl groups, such as a methyl group, at the 3-position of the piperidine ring can introduce stereochemical complexity and may lead to diastereomers with distinct biological activities and receptor binding affinities researchgate.net. The relative stereochemistry of substituents on the piperidine ring is often critical for establishing the optimal orientation within a receptor's binding pocket.

Table 1: Impact of Piperidine Ring Modifications on Biological Activity in Analogous Systems

| Modification | Observed Effect on Activity | Rationale/Hypothesis | Reference Compound Class |

|---|---|---|---|

| Introduction of small alkyl groups (e.g., methyl) | Can lead to increased potency and selectivity, but is highly dependent on stereochemistry. | May provide additional hydrophobic interactions and lock the conformation in a more favorable orientation for receptor binding. | 4-Aminopiperidine derivatives researchgate.net |

| Introduction of polar substituents (e.g., hydroxyl) | Can improve aqueous solubility and create new hydrogen bonding opportunities. | May enhance pharmacokinetic properties and provide additional interactions with polar residues in the binding site. | General piperidine derivatives nih.gov |

Variations of the Cinnamyl Moiety

The cinnamyl group, an N-substituent on the piperidine ring, plays a significant role in defining the pharmacological profile of the molecule, likely through interactions with a hydrophobic pocket in the target protein. Variations in this moiety, including substitution on the phenyl ring and modification of the double bond, are key strategies for optimization.

In a study of cinnamoyl piperidine amides as tyrosinase inhibitors, it was generally observed that cinnamoyl compounds were slightly less potent than their corresponding benzoyl analogues, suggesting that the flexibility of the cinnamyl linker may not always be beneficial for binding to certain targets nih.gov. However, specific substitutions on the phenyl ring of the cinnamyl group can lead to increased potency nih.gov.

Table 2: Influence of Cinnamyl Moiety Variations on Biological Activity in Analogous Systems

| Modification | Observed Effect on Activity | Rationale/Hypothesis | Reference Compound Class |

|---|---|---|---|

| Phenyl ring substitution (e.g., chloro, methyl) | Potency is sensitive to the position and electronic nature of the substituent. Para-substitution is often optimal. | Can modulate electronic properties and provide specific interactions with the receptor binding site. | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides nih.gov |

| Saturation of the double bond (cinnamyl to phenylpropyl) | May increase flexibility and alter the optimal binding pose. | The rigid double bond may be crucial for maintaining the correct orientation of the phenyl ring. | N/A |

Impact of Amine Substituents on Activity Profiles

The 4-amino group is a critical functional group that can participate in key hydrogen bonding interactions with the biological target. Substitution on this amine can modulate basicity, lipophilicity, and the potential for additional interactions.

In the development of novel antifungal agents based on a 4-aminopiperidine scaffold, it was found that the nature of the substituent on the 4-amino group was a major determinant of antifungal activity. Specifically, long alkyl chains, such as a dodecyl group, led to potent activity against various fungal strains mdpi.com. This highlights the importance of this position for establishing interactions within a specific biological target. In another study on protein kinase B (PKB) inhibitors, the 4-amino substituent was shown to interact with key amino acid residues in the ribose pocket of the enzyme nih.gov.

Table 3: Effect of Amine Substituents on Biological Activity in Analogous Systems

| Modification | Observed Effect on Activity | Rationale/Hypothesis | Reference Compound Class |

|---|---|---|---|

| N-alkylation (e.g., methyl, dodecyl) | Can significantly impact potency, with optimal chain length being target-dependent. | Modulates lipophilicity and can lead to additional hydrophobic interactions. | 4-Aminopiperidines as antifungal agents mdpi.com |

| N-acylation (e.g., benzoyl) | Can introduce a rigid planar group capable of pi-stacking and hydrogen bonding. | May provide additional interactions with the receptor and alter the electronic properties of the amine. | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can be used to predict the activity of novel compounds and guide the optimization of lead structures.

While no specific QSAR studies on this compound derivatives were identified, QSAR analyses of other piperidine-containing compounds have demonstrated the utility of this approach. For instance, a 3D-QSAR study on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 antagonists revealed the importance of molecular shape, relative negative charge, and the length of the molecule for binding affinity nih.gov. Such studies typically involve the calculation of various molecular descriptors, including:

Electronic descriptors: Hammett constants (σ), partial atomic charges.

Steric descriptors: Molar refractivity (MR), STERIMOL parameters.

Hydrophobic descriptors: Partition coefficient (logP), π values.

Topological descriptors: Molecular connectivity indices.

The development of a robust QSAR model for this compound derivatives would involve the synthesis of a diverse set of analogues, the determination of their biological activities, and the subsequent application of statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a predictive model.

Conformational Analysis and Stereochemical Influences on Pharmacological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy conformations of a molecule that are likely to be biologically relevant. For flexible molecules like this compound, understanding the preferred conformations of the piperidine ring (chair, boat, twist-boat) and the orientation of the cinnamyl and amino substituents is essential for rational drug design.

The introduction of chiral centers, for example by substitution on the piperidine ring or the cinnamyl linker, results in stereoisomers (enantiomers and diastereomers) that can exhibit significantly different pharmacological properties. This phenomenon, known as stereoselectivity, arises from the fact that biological targets, such as receptors and enzymes, are themselves chiral nih.govchiralpedia.com. One enantiomer (the eutomer) may bind with high affinity to the target, while the other (the distomer) may have lower affinity or interact with a different target altogether, potentially leading to side effects nih.gov.

In a study on conformationally constrained analogues of a piperidinyl-pyrazole carboxamide, it was found that restricting the rotation of aryl rings led to reduced affinity and potency, suggesting that a certain degree of conformational flexibility is required for optimal receptor interaction nih.gov. This highlights the delicate balance between pre-organizing a molecule in a bioactive conformation and allowing for sufficient flexibility to adapt to the binding site. Therefore, the stereochemical configuration of any chiral centers within this compound derivatives would be expected to have a profound impact on their pharmacological activity.

Advanced Computational Chemistry and in Silico Investigations of 1 Cinnamylpiperidin 4 Amine

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding the interaction between a ligand, such as 1-Cinnamylpiperidin-4-amine, and its biological target, typically a protein or enzyme. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand.

The process involves placing the ligand in the binding site of the target protein and evaluating the interaction energy for different conformations. The results are often presented as a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

For a compound like this compound, docking studies could reveal key interactions, such as hydrogen bonds formed by the amine group or pi-pi stacking interactions from the cinnamyl group's aromatic ring. These interactions are fundamental for the stability of the ligand-protein complex. For instance, docking simulations of similar piperidine (B6355638) derivatives have been used to predict their binding modes with targets like acetylcholinesterase, a key enzyme in Alzheimer's disease. nih.gov

| Interaction Type | Potential Contributing Moiety of this compound | Potential Interacting Residues in a Target Protein |

| Hydrogen Bonding | Piperidine nitrogen, Amine group | Asp, Glu, Ser, Thr, Asn, Gln |

| Hydrophobic Interactions | Cinnamyl group, Piperidine ring | Ala, Val, Leu, Ile, Phe, Trp |

| Pi-Pi Stacking | Phenyl ring of the cinnamyl group | Phe, Tyr, Trp, His |

| Cation-Pi Interactions | Piperidine nitrogen (if protonated) | Phe, Tyr, Trp |

This table represents a hypothetical analysis of the potential binding interactions of this compound based on its chemical structure.

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. ulisboa.pt By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, offering insights into the conformational changes and stability of a protein-ligand complex.

When applied to the this compound-protein complex identified through molecular docking, MD simulations can assess the stability of the predicted binding pose. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which highlights the flexibility of different parts of the protein.

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govresearchgate.net DFT calculations can provide valuable information about the reactivity and properties of this compound.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution within the molecule and helps identify regions that are prone to electrophilic or nucleophilic attack. This information is valuable for understanding how the molecule might interact with its biological target at an electronic level.

| DFT Parameter | Significance for this compound |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for intermolecular interactions. |

This table outlines the significance of key parameters that would be obtained from a DFT analysis of this compound.

Computational Screening and Lead Optimization Strategies

Drug-likeness rules are a set of guidelines used in drug discovery to evaluate whether a compound has properties that would make it a likely orally active drug in humans. wikipedia.org These rules are based on the observation that most successful oral drugs fall within a specific range of physicochemical properties.

Several sets of rules are commonly used, including Lipinski's Rule of Five, Veber's rules, the Ghose filter, and the Egan rule. researchgate.netresearchgate.net These rules consider properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

A computational analysis of this compound against these rules can provide an early indication of its potential for good bioavailability.

| Property | Lipinski's Rule of Five | Veber's Rules | Ghose Filter | Egan Rule |

| Molecular Weight | < 500 Da | - | 160-480 Da | - |

| logP | < 5 | - | -0.4 to 5.6 | - |

| Hydrogen Bond Donors | < 5 | < 12 (sum of donors and acceptors) | - | - |

| Hydrogen Bond Acceptors | < 10 | < 12 (sum of donors and acceptors) | - | - |

| Rotatable Bonds | - | < 10 | - | - |

| TPSA | - | < 140 Ų | - | < 132 Ų |

This table summarizes some of the commonly used drug-likeness rules.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.com If this compound is identified as a hit compound, its chemical structure can be used as a starting point for a virtual screening campaign.

By searching for compounds with similar structural features or predicted binding modes, virtual screening can help identify novel scaffolds with potentially improved potency, selectivity, or pharmacokinetic properties. This process can significantly accelerate the identification of new lead compounds for further development. biobide.com

Future Perspectives and Emerging Avenues in 1 Cinnamylpiperidin 4 Amine Research

Identification of Novel Biological Targets for Cinnamylpiperidine Derivatives

The therapeutic efficacy of any compound is intrinsically linked to its interaction with biological targets within the body. While the piperidine (B6355638) nucleus is known to interact with a range of receptors and enzymes, a significant future direction lies in identifying novel and specific targets for 1-Cinnamylpiperidin-4-amine and its analogs. Recent research has demonstrated that cinnamyl piperidine derivatives can act as inhibitors of the neddylation pathway, a process crucial for the function of cullin-RING ligases which are implicated in cancer progression. nih.gov Specifically, one study identified a cinnamyl piperidine compound, 4g , as a novel neddylation inhibitor that decreases the neddylation levels of cullin 1, cullin 3, and cullin 5. nih.gov This discovery opens the door for exploring these derivatives as potential treatments for gastric cancer. nih.gov

Further research is expanding the scope of potential applications. For instance, various piperidine derivatives have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and antioxidant properties. ajchem-a.com Other studies have designed and synthesized novel piperidine-benzodioxole derivatives as potential leishmanicidal drug candidates and 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents that inhibit the DPP4 enzyme. nih.govnih.gov The future of this research will likely involve high-throughput screening campaigns and sophisticated proteomic approaches to systematically map the interactome of cinnamylpiperidine compounds, potentially revealing unexpected therapeutic opportunities in areas beyond their current scope.

Development of Advanced Synthetic Methodologies for Enhanced Diversity

The ability to synthesize a wide variety of chemical structures is fundamental to drug discovery, allowing for the fine-tuning of a molecule's properties. For cinnamylpiperidine derivatives, the development of more advanced and efficient synthetic methodologies is a key area of future focus. Traditional methods for creating substituted piperidines often involve multi-step processes that can be time-consuming and limited in the types of chemical groups that can be added. nih.gov

Emerging strategies are centered on improving efficiency, stereoselectivity, and molecular diversity. One-pot, multi-component reactions are gaining prominence as they allow for the construction of complex, highly functionalized piperidines in a single step, which is both time and resource-efficient. researchgate.net Researchers are exploring novel catalysts, including both metal-based and organocatalytic systems, to drive these reactions under milder conditions and with greater control over the three-dimensional arrangement of atoms. nih.govresearchgate.net

Furthermore, techniques inspired by biosynthesis, which uses nature's own chemical pathways as a blueprint, are being developed to assemble multi-substituted chiral piperidines. rsc.org This involves using versatile intermediate structures that, much like in nature, can be guided toward a variety of final products. rsc.org The development of methods for the direct functionalization of the piperidine ring through C-H activation is another exciting frontier, as it offers a more direct way to modify the core structure without the need for pre-installed functional groups. researchgate.net These advanced synthetic tools will be instrumental in creating large libraries of diverse this compound analogs for biological screening.

Integration of Artificial Intelligence and Machine Learning in Cinnamylpiperidine Drug Discovery

The intersection of artificial intelligence (AI) and drug discovery is poised to revolutionize how new medicines are developed. For the exploration of cinnamylpiperidine derivatives, AI and machine learning (ML) offer powerful tools to accelerate the entire process, from initial design to preclinical evaluation. nih.govastrazeneca.com

AI algorithms, particularly deep learning and neural networks, can analyze vast datasets of chemical structures and biological activities to predict the properties of novel, un-synthesized molecules. nih.govmdpi.com This allows researchers to prioritize which analogs of this compound are most likely to be effective and have favorable pharmacokinetic profiles, a process known as in silico screening. nih.gov These computational models can significantly reduce the number of compounds that need to be physically synthesized and tested, saving considerable time and resources. crimsonpublishers.com

Moreover, AI is being employed for de novo drug design, where algorithms generate entirely new molecular structures tailored to interact with a specific biological target. mdpi.comcrimsonpublishers.com By providing the desired characteristics, researchers can use these generative models to propose novel cinnamylpiperidine-based structures with enhanced potency and selectivity. crimsonpublishers.com Computational approaches, including molecular docking and dynamics simulations, are also crucial for understanding how these ligands bind to their target proteins at an atomic level, providing insights that can guide further optimization. nih.govresearchgate.net As AI technologies become more sophisticated and integrated into research workflows, they will undoubtedly play a pivotal role in unlocking the next generation of drugs derived from the cinnamylpiperidine scaffold. astrazeneca.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cinnamylpiperidin-4-amine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidine derivatives are often synthesized by reacting piperidine with cinnamyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) under reflux in solvents like ethanol or acetonitrile . Yield optimization can involve adjusting reaction time (8–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:alkylating agent). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cinnamyl group integration at δ 6.5–7.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 231.2) .

- HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What in vitro assays are appropriate for initial biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Receptor Binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors due to piperidine’s affinity for CNS targets .

- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase or monoamine oxidases .

- Cytotoxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to evaluate safety thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of cinnamyl substituents on biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the cinnamyl group with benzyl, 4-fluorobenzyl, or cyclohexylmethyl groups to assess steric/electronic effects .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Tyr residues in target receptors) .

- Data Analysis : Compare IC₅₀ values across analogs using ANOVA to determine statistically significant substituent effects .

Q. What strategies are effective in resolving contradictions in receptor binding data between this compound and its structural analogs?

- Methodological Answer :

- Orthogonal Assays : Validate binding affinity using surface plasmon resonance (SPR) alongside radioligand assays to rule out assay-specific artifacts .

- Metabolite Screening : LC-MS to detect in situ degradation products that may interfere with results .

- Species-Specific Receptors : Test cross-species receptor isoforms (e.g., human vs. rat 5-HT₁A) to explain divergent data .

Q. How can computational modeling predict the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor complexes over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate LD₅₀/IC₅₀ .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How should researchers design experiments to assess the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Profiling :

- Absorption : Caco-2 cell permeability assays .

- Metabolism : Liver microsomal stability tests (e.g., t₁/₂ determination) .

- Excretion : Radiolabeled tracer studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.